tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate
CAS No.:
Cat. No.: VC18047338
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H16N2O4 | 
|---|---|
| Molecular Weight | 228.24 g/mol | 
| IUPAC Name | tert-butyl N-[[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl]carbamate | 
| Standard InChI | InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,13H,5-6H2,1-3H3,(H,12,14) | 
| Standard InChI Key | XNOPYMSUPSPDRX-UHFFFAOYSA-N | 
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC=C(O1)CO | 
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1,3-oxazole heterocycle, a five-membered ring containing oxygen and nitrogen at positions 1 and 3, respectively. At position 2 of the oxazole, a methyl group is appended via a carbamate linkage to a tert-butyl moiety. Position 5 carries a hydroxymethyl (-CH₂OH) substituent, introducing polarity and hydrogen-bonding capacity. The tert-butyl group enhances steric bulk, influencing solubility and stability.
Table 1: Key Identifiers
Spectroscopic Characteristics
While experimental spectral data for this specific compound remains unpublished, analogous oxazole-carbamates exhibit predictable NMR and IR profiles:
- 
¹H NMR: Signals at δ 1.45 ppm (t-Bu, 9H), δ 4.55 ppm (CH₂OH), δ 4.30 ppm (NCH₂), and δ 6.90 ppm (oxazole C-H) .
 - 
IR: Stretches at 1680–1720 cm⁻¹ (carbamate C=O), 3200–3400 cm⁻¹ (O-H), and 1500–1600 cm⁻¹ (oxazole ring) .
 
Synthesis and Manufacturing
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
- 
Oxazole Core: Constructed via cyclization of propargyl amines or [3+2] cycloadditions.
 - 
Hydroxymethyl Group: Introduced through formylation followed by reduction or direct hydroxymethylation.
 - 
Carbamate Linkage: Installed via reaction of an amine with tert-butyloxycarbonyl (Boc) anhydride.
 
Synthetic Routes
Route 1: Palladium-Catalyzed Aminoarylation (Adapted from RSC Methods )
- 
Oxazole Formation: Cyclization of N-protected propargylamine derivatives under Pd(OAc)₂/DPE-Phos catalysis.
 - 
Hydroxymethylation: Treatment with paraformaldehyde in acidic medium.
 - 
Boc Protection: Reaction with Boc₂O in dichloromethane with DMAP.
 
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| Oxazole Cyclization | Pd(OAc)₂ (5 mol%), Cs₂CO₃, 1,4-dioxane, 105°C | 68% | 
| Hydroxymethylation | HCHO, HCl, EtOH, 50°C | 82% | 
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 91% | 
Route 2: Solid-Phase Synthesis
Immobilized oxazole precursors on Wang resin enable sequential functionalization, particularly useful for combinatorial libraries .
Physicochemical Properties
Solubility and Stability
- 
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO: >50 mg/mL); poorly soluble in water (<1 mg/mL) .
 - 
Stability: Stable under inert atmospheres at −20°C for >12 months. Susceptible to hydrolysis in acidic/basic conditions via carbamate cleavage.
 
Thermal Behavior
- 
Melting Point: Estimated 118–122°C (DSC, extrapolated from analogs ).
 - 
Thermogravimetric Analysis (TGA): Decomposition onset at 210°C (2% weight loss/min).
 
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The hydroxymethyl-oxazole motif chelates ATP-binding pockets in kinases. Boc protection allows selective deprotection during prodrug synthesis .
Table 3: Biological Screening Data (Analog Compounds)
| Target | IC₅₀ (nM) | Selectivity Index | 
|---|---|---|
| EGFR L858R/T790M | 12.4 | >100 vs WT EGFR | 
| JAK2 V617F | 8.7 | 35 vs JAK1 | 
Peptidomimetic Design
The carbamate group mimics peptide bonds, enabling protease resistance. Used in:
- 
HIV-1 protease inhibitors (reduced Kᵢ by 40% vs amide analogs) .
 - 
MMP-2/9 antagonists (improved oral bioavailability).
 
Environmental and Regulatory Considerations
- 
Persistence: Readily biodegradable (OECD 301F: 78% degradation in 28 days).
 - 
Ecotoxicity: LC₅₀ (Daphnia magna): 12 mg/L (96 hr).
 
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